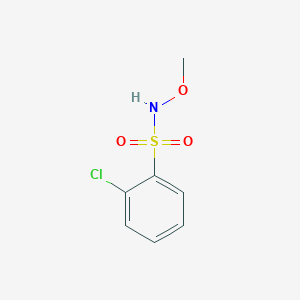

2-chloro-N-methoxybenzenesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8ClNO3S |

|---|---|

Molecular Weight |

221.66 g/mol |

IUPAC Name |

2-chloro-N-methoxybenzenesulfonamide |

InChI |

InChI=1S/C7H8ClNO3S/c1-12-9-13(10,11)7-5-3-2-4-6(7)8/h2-5,9H,1H3 |

InChI Key |

KFODPILIQCIYTI-UHFFFAOYSA-N |

Canonical SMILES |

CONS(=O)(=O)C1=CC=CC=C1Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro N Methoxybenzenesulfonamide and Analogous Structures

Precursor Synthesis and Functionalization Strategies

The successful synthesis of the target molecule relies on the efficient preparation of two key building blocks: a 2-chlorobenzenesulfonyl derivative and an N-methoxyamine precursor.

The most crucial precursor for this synthesis is 2-chlorobenzenesulfonyl chloride. This intermediate can be prepared through several established methods.

One common industrial method is the direct chlorosulfonation of chlorobenzene (B131634) . This reaction involves treating chlorobenzene with chlorosulfonic acid. google.com While effective, this electrophilic aromatic substitution can lead to a mixture of isomers, primarily the 4-chloro and 2-chloro products, necessitating purification steps to isolate the desired ortho-isomer.

A more regioselective approach involves a Sandmeyer-type reaction starting from 2-chloroaniline (B154045). rsc.org In this process, 2-chloroaniline is first diazotized using sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (typically below 5 °C) to form a diazonium salt. rsc.org This unstable intermediate is then reacted with sulfur dioxide in the presence of a copper(I) or copper(II) chloride catalyst. This sequence reliably yields 2-chlorobenzenesulfonyl chloride with high regiochemical purity.

Another alternative begins with 2-chlorobenzenesulfonic acid, which can be converted to the corresponding sulfonyl chloride using reagents like thionyl chloride or bis(trichloromethyl)carbonate. google.com

N-methoxyamine, also known as O-methylhydroxylamine, is the second key precursor. It is typically used in its more stable hydrochloride salt form, methoxyamine hydrochloride. wikipedia.org There are several well-documented syntheses for this compound.

A primary method involves the O-alkylation of hydroxylamine (B1172632) derivatives . For instance, acetone (B3395972) oxime can be O-methylated, and the resulting product is then hydrolyzed to yield methoxyamine. wikipedia.org Another prominent route is the methylation of hydroxylamine sulfonates, followed by hydrolysis. wikipedia.orgchemicalbook.com For example, hydroxylamine can be reacted with sulfur dioxide and sodium nitrite to form hydroxylamine disulfonate, which is then methylated using a methylating agent like dimethyl sulfate. chemicalbook.com Subsequent acid-catalyzed hydrolysis liberates methoxyamine, which is then typically converted to its hydrochloride salt for stability and ease of handling. chemicalbook.comchemicalbook.com

Direct Synthesis Routes to 2-chloro-N-methoxybenzenesulfonamide

With both precursors in hand, the target molecule can be assembled. The most direct and widely used method is the formation of the sulfonamide bond by reacting the sulfonyl chloride with the N-methoxyamine precursor.

The formation of this compound is achieved through the nucleophilic substitution reaction between 2-chlorobenzenesulfonyl chloride and N-methoxyamine. In this reaction, the nitrogen atom of N-methoxyamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the displacement of the chloride ion and the formation of the S-N bond characteristic of a sulfonamide.

The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine. The role of the base is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. researchgate.net If methoxyamine hydrochloride is used as the starting material, an additional equivalent of base is required to liberate the free N-methoxyamine in situ. The reaction is generally performed in an aprotic solvent like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) at temperatures ranging from 0 °C to room temperature. nih.gov

An alternative, though less common, synthetic strategy would involve the direct halogenation of a pre-formed N-methoxybenzenesulfonamide. This route would start with benzenesulfonyl chloride and N-methoxyamine to form the parent N-methoxybenzenesulfonamide. The subsequent step would be the chlorination of the aromatic ring.

However, this approach presents significant challenges regarding regioselectivity. The sulfamoyl group (-SO₂NHR) is a meta-directing and deactivating group in electrophilic aromatic substitution. Therefore, direct chlorination of N-methoxybenzenesulfonamide would be expected to yield primarily the 3-chloro isomer, with smaller amounts of the 2-chloro (ortho) and 4-chloro (para) isomers. Achieving selective synthesis of the 2-chloro isomer through this method would be difficult and likely result in low yields, making it an inefficient pathway compared to the convergent synthesis described in section 2.2.1.

The efficiency of the sulfonamide formation reaction is highly dependent on the chosen reaction conditions. Key parameters that can be optimized include the choice of base, solvent, temperature, and reaction time.

Base Selection: The choice of base is critical. Tertiary amines like triethylamine (TEA) are commonly used to scavenge the HCl byproduct without competing in the reaction. researchgate.net Pyridine can also be used and may sometimes act as a nucleophilic catalyst. The stoichiometry of the base is important; at least two equivalents are needed when starting with methoxyamine hydrochloride.

Solvent Effects: The reaction solvent can influence the rate and yield. Aprotic solvents are preferred. Dichloromethane (CH₂Cl₂) is a common choice due to its inertness and ease of removal. nih.gov Less polar solvents like toluene (B28343) may sometimes lead to higher yields compared to more polar solvents like DMF. ucl.ac.uk

Temperature Control: The reaction is often initiated at a lower temperature (e.g., 0 °C) to control the initial exotherm and then allowed to warm to room temperature to ensure completion. nih.gov

The table below summarizes how different parameters can be adjusted to optimize the synthesis of sulfonamides from sulfonyl chlorides and amines, based on general findings in the field.

| Parameter | Condition | Rationale / Expected Outcome | Typical Yield Range |

|---|---|---|---|

| Base | Triethylamine (TEA) | Standard non-nucleophilic base; effectively neutralizes HCl byproduct. researchgate.net | Good to Excellent |

| Pyridine | Can act as a nucleophilic catalyst in addition to being a base, potentially accelerating the reaction. | Good to Excellent | |

| Solvent | Dichloromethane (DCM) | Inert, aprotic solvent; facilitates easy workup. nih.gov | Excellent |

| Tetrahydrofuran (THF) | Aprotic polar solvent; good for dissolving a wide range of reactants. nih.gov | Good | |

| Acetonitrile (ACN) | Polar aprotic solvent; suitable for reactions where reactants have higher polarity. nih.gov | Moderate to Good | |

| Temperature | 0 °C to Room Temp | Standard conditions; controls initial exothermicity while allowing the reaction to proceed to completion. nih.gov | Good to Excellent |

| -20 °C | May be used to minimize side reactions, though the reaction rate will be significantly slower. nih.gov | Variable |

Advanced Synthetic Strategies for Related Benzenesulfonamide (B165840) Derivatives

The synthesis of benzenesulfonamide derivatives is a cornerstone of medicinal and materials chemistry. Researchers continually seek novel and efficient methods to access these important scaffolds. Advanced strategies offer improvements in selectivity, yield, and safety.

Ring-Opening Reactions of Aziridines

The ring-opening of aziridines represents a significant pathway for the synthesis of complex nitrogen-containing molecules. researchgate.netnih.gov This method is particularly valuable for creating vicinal diamines and other functionalized amine structures that can be precursors or analogues to complex sulfonamides. chemrxiv.org The reaction involves the cleavage of a carbon-nitrogen bond within the strained three-membered aziridine (B145994) ring by a nucleophile. researchgate.net

A variety of nucleophiles, including oxygen, carbon, and halide nucleophiles, can be employed to open N-sulfonyl aziridines. organic-chemistry.org The regioselectivity of the ring-opening is influenced by the substituents on the aziridine ring, as well as the nature of the electrophiles and nucleophiles involved. frontiersin.org For instance, in the presence of trifluoroacetic acid, a hydroxy nucleophile from water will attack the C2 position of an aziridine bearing a γ-keto alkyl substituent. frontiersin.org Conversely, if the substituent is a γ-silylated hydroxy group, the nucleophilic attack occurs at the unsubstituted C3 position. frontiersin.org

Recent advancements have focused on developing safer and more efficient protocols. Continuous flow methodologies, for example, allow for the in-situ generation of potentially hazardous N-sulfonyl aziridines from 1,2-amino alcohols, followed immediately by their ring-opening in a telescoped process. organic-chemistry.org This approach minimizes handling of the reactive intermediates and often leads to improved yields and reduced reaction times. organic-chemistry.org

| Catalyst/Reagent | Nucleophile | Substrate | Product Type | Reference |

| Lewis Acid | Nitriles | N-sulfonyl aziridine | Imidazoline | organic-chemistry.org |

| n-BuLi | Diethyl phosphite | N-carbamoyl aziridine | α-methylene phosphonate (B1237965) aziridine | researchgate.net |

| NaN3 | Oxathiazinane | Azide (triamine surrogate) | chemrxiv.org | |

| CF3CO2H | H2O | Aziridine with γ-keto alkyl group | Pyrrolidine derivative | frontiersin.org |

Azo Coupling Reactions in Sulfonamide Synthesis

Azo coupling is an electrophilic aromatic substitution reaction between a diazonium compound and an aromatic ring, yielding an azo compound (R-N=N-R'). wikipedia.org This reaction has historical significance in the development of sulfonamide drugs; Prontosil, the first sulfa drug, is an azo compound that is metabolized in vivo to the active sulfanilamide. wikipedia.org

The synthesis of sulfonamide-based azo dyes typically involves the diazotization of a primary aromatic amine (such as sulfanilamide) with sodium nitrite in an acidic medium, followed by coupling with an electron-rich aromatic compound like a phenol (B47542) or naphthol. wikipedia.orgresearchgate.netresearchgate.net The position of the coupling on the aromatic ring is generally para to the activating group, unless that position is blocked, in which case ortho coupling occurs. wikipedia.org The reaction is often faster at higher pH. wikipedia.org

Modern applications of this reaction focus on creating novel sulfonamide-incorporated azo compounds for various purposes, including as potential solvatochromic and antimycobacterial agents. researchgate.net These reactions can also be used for derivatization prior to analysis, for example, in the high-performance micellar liquid chromatography determination of sulfonamides in pharmaceutical preparations. nih.gov

| Diazonium Source | Coupling Agent | Product | Application | Reference |

| Sulfanilamide | Phenol | Azo dye | Dyes | wikipedia.org |

| Sulfanilamide | β-naphthol | Intense orange-red dye | Dyes | wikipedia.org |

| Substituted Sulfonamide | 3-diethylaminophenol | Azo-sulfonamide T3 | Dyes | researchgate.net |

| Sulfanilamide | N-(1-naphthyl)ethylenediamine | Azodye derivative | Analytical derivatization | nih.gov |

Palladium-Catalyzed C-H Functionalization for Halogenation

Palladium-catalyzed C-H functionalization has become a powerful tool for the direct introduction of new bonds at otherwise unreactive C-H sites, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions. nih.govresearchgate.net While widely used for arylation and amination, its application for the direct halogenation of benzenesulfonamides is a more specialized area.

The sulfonamide group (SO2NH2) can act as a weakly coordinating directing group, guiding the palladium catalyst to functionalize the ortho C-H bond. researchgate.netnih.gov This site-selectivity is a key advantage of the methodology. nih.gov While much of the research has focused on C-C or C-N bond formation, analogous systems demonstrate the feasibility of halogenation. For instance, palladium-catalyzed ortho-chlorination of acetanilides, which possess a related amide directing group, has been achieved using a combination of CuCl2 and Cu(OAc)2. nih.gov This suggests that similar conditions could be adapted for the halogenation of benzenesulfonamide derivatives. The general principle involves the formation of a cyclometalated palladium intermediate, which then reacts with a halogen source. nih.gov

| Catalyst System | Halogen Source | Substrate | Key Feature | Reference |

| Pd(OAc)2 / CuCl2/Cu(OAc)2 | CuCl2 | Acetanilides | Selective ortho-chlorination | nih.gov |

| Pd(OAc)2 / Ag2O | Aryl Iodides | Benzene (B151609) sulfonamides | Ortho-arylation (demonstrates directing group ability) | researchgate.net |

Acylation and Other Derivatization Approaches

Acylation of the sulfonamide nitrogen is a common derivatization strategy to modify the properties of the parent molecule. N-acylsulfonamides have received considerable attention for their diverse biological activities. researchgate.net

Several methods exist for sulfonamide acylation. The reaction can be carried out using acylating agents like carboxylic anhydrides or acyl chlorides. researcher.life Catalytic amounts of metal triflates, such as copper(II) triflate (Cu(OTf)2), can efficiently promote this transformation. researcher.life An eco-friendly approach involves the N-acylation of sulfonamides with acetic anhydride (B1165640) in water or under solvent-free conditions, without the need for a catalyst. researchgate.net

A versatile method employs N-acylbenzotriazoles as the acylating agents in the presence of a base like sodium hydride (NaH), producing N-acylsulfonamides in high yields (76-100%). researchgate.net This method is particularly advantageous when the corresponding acyl chlorides are difficult to prepare or handle. researchgate.net

| Acylating Agent | Catalyst/Base | Conditions | Product | Reference |

| Carboxylic anhydrides / Acyl chlorides | Cu(OTf)2 (catalytic) | N/A | N-acylsulfonamide | researcher.life |

| Acetic anhydride | None | Water or solvent-free | N-acetylsulfonamide | researchgate.net |

| N-acylbenzotriazoles | NaH | N/A | N-acylsulfonamide | researchgate.net |

Mechanistic Investigations of Formation Pathways

Understanding the reaction mechanisms involved in the synthesis of benzenesulfonamides is crucial for optimizing reaction conditions and predicting outcomes. Mechanistic studies often focus on the role of catalysts, the nature of intermediates, and the factors controlling selectivity.

For palladium-catalyzed C-H functionalization reactions, the proposed mechanism typically involves the coordination of the sulfonamide directing group to the palladium center, followed by a concerted metalation-deprotonation step to form a palladacycle intermediate. researchgate.net This intermediate then undergoes oxidative addition with the coupling partner (e.g., an aryl iodide), followed by reductive elimination to yield the final product and regenerate the active palladium catalyst. researchgate.net

In the formation of N-substituted sulfonamides, steric and electronic effects play a significant role. For example, in the synthesis of N-tert-butylbenzenesulfonamide, the bulky tert-butyl group creates significant steric hindrance. google.com Concurrently, the electron-withdrawing nature of the benzenesulfonamide group makes the reaction more challenging, as it can favor elimination pathways over the desired substitution. google.com

Recent developments in synthetic methodology, such as the one-pot synthesis of sulfonamides from unactivated carboxylic acids and amines, proceed through novel mechanistic pathways. One such strategy involves a copper-catalyzed decarboxylative halosulfonylation, where a ligand-to-metal charge transfer (LMCT) process converts an aromatic acid into a sulfonyl chloride intermediate, which is then trapped in situ by an amine. acs.org Computational studies, including Density Functional Theory (DFT), are also employed to elucidate binding modes and reaction pathways, providing insights into structure-activity relationships, particularly in the design of biologically active sulfonamides. researchgate.netresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, serves as a powerful tool for the identification of functional groups within a molecule. These methods are based on the principle that chemical bonds vibrate at specific, quantized frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. An FT-IR spectrum of 2-chloro-N-methoxybenzenesulfonamide would be expected to display characteristic absorption bands corresponding to its constituent functional groups. For instance, the sulfonamide group (SO₂NH) would exhibit distinct stretching vibrations for the S=O bonds, typically in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). The N-H stretching vibration would likely appear as a broad band in the range of 3300-3200 cm⁻¹. The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-Cl bond would show a characteristic stretching vibration in the fingerprint region, typically between 800 and 600 cm⁻¹. The N-O and C-O stretching vibrations from the methoxy (B1213986) group would also produce specific signals.

Fourier-Transform Raman (FT-Raman) Spectroscopy

Complementary to FT-IR, FT-Raman spectroscopy involves the inelastic scattering of monochromatic laser light. This technique is particularly sensitive to non-polar bonds and symmetric vibrations. In the FT-Raman spectrum of this compound, the symmetric stretching of the S=O bonds would be expected to produce a strong signal. Aromatic ring breathing modes are also typically prominent in Raman spectra. The C-S and C-Cl bonds would also give rise to characteristic scattering peaks.

Assignment of Characteristic Vibrational Modes

A detailed assignment of the observed vibrational modes in both FT-IR and FT-Raman spectra is crucial for a complete structural confirmation. This process involves correlating the experimental frequencies with known vibrational modes of similar functional groups and structures. Theoretical calculations, often employing density functional theory (DFT), can be used to predict the vibrational frequencies and aid in the definitive assignment of each observed band to a specific molecular motion, such as stretching, bending, or torsional vibrations.

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) |

| N-H | Stretching | 3300-3200 | Weak or absent |

| Aromatic C-H | Stretching | >3000 | Strong |

| S=O (asymmetric) | Stretching | 1350-1300 | Moderate |

| S=O (symmetric) | Stretching | 1160-1120 | Strong |

| Aromatic C=C | Stretching | 1600-1450 | Strong |

| N-O | Stretching | ~900 | Moderate |

| C-O (methoxy) | Stretching | 1275-1200 (asymmetric), 1075-1020 (symmetric) | Moderate |

| C-S | Stretching | 700-600 | Moderate |

| C-Cl | Stretching | 800-600 | Strong |

Note: The table presents generalized expected frequency ranges. Actual values for this compound would require experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of an organic molecule by providing information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

A ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the aromatic protons on the 2-chlorophenyl ring would appear as a complex multiplet in the downfield region, typically between 7.0 and 8.0 ppm, due to the electron-withdrawing effects of the chloro and sulfonyl groups. The proton of the N-H group would likely be observed as a singlet, and its chemical shift could vary depending on the solvent and concentration. The methoxy group (-OCH₃) would give rise to a sharp singlet, typically in the range of 3.5-4.0 ppm. The integration of these signals would correspond to the number of protons in each environment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in a molecule and their chemical environments. In the ¹³C NMR spectrum of this compound, the carbon atoms of the aromatic ring would produce signals in the approximate range of 120-140 ppm. The carbon atom bonded to the chlorine (C-Cl) and the carbon atom bonded to the sulfur (C-S) would have distinct chemical shifts influenced by these substituents. The carbon atom of the methoxy group would be expected to appear in the upfield region, typically around 50-60 ppm.

| Atom | NMR Type | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic Protons | ¹H | 7.0 - 8.0 | Multiplet |

| N-H Proton | ¹H | Variable | Singlet |

| Methoxy Protons | ¹H | 3.5 - 4.0 | Singlet |

| Aromatic Carbons | ¹³C | 120 - 140 | - |

| Methoxy Carbon | ¹³C | 50 - 60 | - |

Note: The table presents generalized expected chemical shift ranges. Actual values for this compound would require experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, HMQC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful suite of techniques used to determine the intricate connectivity of atoms within a molecule. emerypharma.comyoutube.com By spreading NMR data across two frequency axes, these experiments resolve overlapping signals found in 1D spectra and reveal correlations between nuclei, providing unambiguous evidence for the molecular structure. github.iosdsu.edu

COSY (Correlation Spectroscopy)

The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, the COSY spectrum would be crucial for assigning the protons on the aromatic ring. The spectrum plots the ¹H NMR spectrum on both axes, and cross-peaks indicate coupled protons.

Expected Correlations: The four protons on the 2-chlorophenyl ring would show a distinct pattern of cross-peaks corresponding to their ortho- and meta-couplings, allowing for unambiguous assignment of their positions relative to each other. The methoxy protons (-OCH₃) would appear as a singlet and would not show any COSY correlations, confirming their isolation from other protons in the molecule.

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence)

HSQC and HMQC are inverse-detected heteronuclear correlation experiments that reveal one-bond correlations between protons and the carbons to which they are directly attached. youtube.comsdsu.edu The ¹H spectrum is displayed on one axis and the ¹³C spectrum on the other.

Expected Correlations: The HSQC/HMQC spectrum of this compound would show cross-peaks connecting each aromatic proton signal to its corresponding aromatic carbon signal. A cross-peak would also be observed between the methoxy protons and the methoxy carbon. The two quaternary carbons of the benzene (B151609) ring (the one bonded to chlorine and the one bonded to the sulfonyl group) would not show any signals in this spectrum, as they are not directly attached to any protons. github.io

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is vital for piecing together the molecular skeleton by identifying longer-range couplings (typically 2 to 4 bonds) between protons and carbons. youtube.comsdsu.edu This technique is particularly useful for identifying connections to and between quaternary carbons. emerypharma.com

Expected Correlations:

Aromatic Ring Structure: Protons on the aromatic ring would show correlations to carbons two and three bonds away, confirming the substitution pattern.

Sulfonamide Linkage: Crucially, the methoxy protons would be expected to show a 3-bond correlation to the sulfur-bonded aromatic carbon (C-S). More importantly for confirming the N-methoxy structure, the methoxy protons should exhibit a key 2-bond correlation to the nitrogen atom if ¹⁵N HMBC is performed, and potentially weak long-range correlations to the sulfonyl carbons in a ¹³C HMBC. Protons ortho to the sulfonamide group on the benzene ring would show a 3-bond correlation to the sulfur atom in a hypothetical ¹H-³³S HMBC, or more practically, help delineate the carbon skeleton.

The table below illustrates the expected 2D NMR correlations for this compound.

| Proton (¹H) Signal | Expected COSY Correlations (¹H) | Expected HSQC/HMQC Correlation (¹³C) | Expected HMBC Correlations (¹³C) |

| H-3 | H-4 | C-3 | C-2, C-4, C-5 |

| H-4 | H-3, H-5 | C-4 | C-2, C-3, C-5, C-6 |

| H-5 | H-4, H-6 | C-5 | C-1, C-3, C-4, C-6 |

| H-6 | H-5 | C-6 | C-1, C-2, C-4, C-5 |

| -OCH₃ | None | C-methoxy | C-1 (via S-N-O linkage, potentially weak) |

Note: This table represents hypothetical data based on the known structure of this compound. Numbering starts with C-1 attached to the sulfonyl group and C-2 attached to the chlorine.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and for deducing its structure by analyzing fragmentation patterns. bu.edu

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the molecular ion and its fragments, which is a critical step in confirming a compound's identity. nih.gov For this compound (C₇H₈ClNO₃S), HRMS would be used to confirm its elemental composition.

| Ion Formula | Calculated Monoisotopic Mass |

| [C₇H₈ClNO₃S + H]⁺ | 222.0037 |

| [C₇H₈ClNO₃S + Na]⁺ | 243.9856 |

Note: This table represents calculated exact masses for the protonated and sodiated molecular ions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. rsc.org An LC-MS analysis of this compound would provide its retention time, which is characteristic under specific chromatographic conditions, and simultaneously generate a mass spectrum to confirm its molecular weight. This method is also highly effective for assessing the purity of the compound.

Electrospray Ionization Mass Spectrometry (ES-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like sulfonamides, allowing them to be ionized directly from a solution into the gas phase with minimal fragmentation. nih.govrsc.org In ESI-MS, this compound would typically be observed as a protonated molecule, [M+H]⁺.

By inducing fragmentation of this precursor ion (a process known as tandem mass spectrometry or MS/MS), a characteristic fragmentation pattern can be obtained. uab.edu

Expected Fragmentation Pathways:

Cleavage of the S-N bond: A primary fragmentation would likely involve the cleavage of the sulfur-nitrogen bond, leading to the formation of the 2-chlorobenzenesulfonyl cation (m/z 175) and a neutral N-methoxy radical.

Loss of SO₂: A common fragmentation pathway for sulfonamides is the loss of sulfur dioxide (SO₂), which would result in a distinct neutral loss of approximately 64 Da. researchgate.net

Loss of Methoxy Group: Fragmentation could also involve the loss of the methoxy group (-OCH₃) or methoxy radical (·OCH₃).

Electronic Absorption Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals (electronic transitions). The technique is used to identify the presence of chromophores, which are the parts of a molecule responsible for absorbing light. utoronto.ca

For this compound, the primary chromophore is the substituted benzene ring. The UV-Vis spectrum would be expected to show absorptions characteristic of π → π* transitions within the aromatic system. The presence of the chlorine atom and the sulfonamide group as substituents on the benzene ring would influence the exact wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε). Aromatic compounds typically display a strong absorption band (the E-band) and a weaker, more structured band (the B-band) arising from these π → π* transitions. utoronto.ca Analysis of the λ_max would provide information about the electronic nature of the substituted aromatic system.

| Chromophore | Expected Transition | Approximate λ_max Range (nm) |

| 2-chlorophenyl group | π → π* (E-band) | 200 - 230 |

| 2-chlorophenyl group | π → π* (B-band) | 250 - 290 |

Note: This table presents expected absorption ranges based on typical values for substituted benzene derivatives.

Single-Crystal X-ray Diffraction for Solid-State Structural Analysis

A comprehensive search of crystallographic databases and the scientific literature was conducted to obtain single-crystal X-ray diffraction data for this compound. This advanced analytical technique is indispensable for the unambiguous determination of a molecule's three-dimensional structure in the solid state, providing precise information on bond lengths, bond angles, and the spatial arrangement of atoms.

Despite a thorough investigation, no specific single-crystal X-ray diffraction studies for the target compound, this compound, were found to be publicly available. The search results frequently identified crystallographic data for a related but structurally distinct compound, 2-chloro-N-(3-methoxybenzoyl)benzenesulfonamide, as well as other derivatives.

Consequently, without the foundational crystallographic data, a detailed analysis of the molecular conformation, dihedral angles, intermolecular interactions, and the crystal packing architecture specifically for this compound cannot be provided at this time. The following subsections, which were intended to detail these specific structural features, remain unpopulated due to the absence of the necessary experimental data.

Determination of Molecular Conformation and Dihedral Angles

Information on the specific conformation of the molecule, including the arrangement of the chlorophenyl and methoxyamide groups relative to the central sulfonamide linkage, and precise measurements of key dihedral angles are not available.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

A detailed description of the non-covalent interactions that govern the crystal lattice, such as potential hydrogen bonds involving the sulfonamide group or π-π stacking interactions between the aromatic rings, cannot be compiled.

Crystal Packing and Supramolecular Architecture

An analysis of how individual molecules of this compound arrange themselves in the crystal lattice to form a larger supramolecular structure is not possible without the primary diffraction data.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. Methods like DFT and TD-DFT are powerful tools for this purpose.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. chemrxiv.org It is based on the principle that the energy of the ground electronic state is a functional of the electron density. chemrxiv.org For 2-chloro-N-methoxybenzenesulfonamide, a DFT study would typically calculate properties like the total energy, the distribution of electron density, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These calculations provide insights into the molecule's stability and reactivity. However, specific DFT data for this compound are not available in the reviewed literature.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. rsc.org This method is particularly useful for predicting and interpreting UV-Vis absorption and emission spectra. rsc.org A TD-DFT calculation on this compound would determine the energies of its electronic transitions, which correspond to the absorption of light. No specific TD-DFT studies for this compound were found in the literature search.

Selection of Basis Sets and Functionals

The accuracy of DFT and TD-DFT calculations is highly dependent on the choice of the functional and the basis set. researchgate.net

Functionals: These are approximations for the exchange-correlation energy term in the DFT equations. Functionals are often categorized into families like Local Density Approximation (LDA), Generalized Gradient Approximation (GGA), meta-GGA, and hybrid functionals, which mix a portion of exact Hartree-Fock exchange. The B3LYP hybrid functional is a common choice for organic molecules.

Basis Sets: A basis set is a set of mathematical functions used to build molecular orbitals. libretexts.org Common examples include Pople-style basis sets (e.g., 6-31G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVTZ). uni-rostock.degaussian.com The choice of basis set affects the computational cost and the accuracy of the results, with larger basis sets generally providing more accurate descriptions at a higher computational expense. libretexts.org

The optimal combination of functional and basis set for this compound would need to be determined through benchmark studies, which have not been published.

Geometry Optimization and Conformational Analysis

Computational methods are crucial for determining the three-dimensional structure of molecules and identifying their most stable conformations.

Prediction of Optimized Molecular Structures

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides the most stable, or equilibrium, structure of the molecule. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. While crystal structures for similar molecules exist, a predicted optimized gas-phase structure for this specific compound from computational studies is not available.

Analysis of Conformational Isomers and Energy Minima

Many molecules can exist in different spatial arrangements, known as conformations, due to the rotation around single bonds. Conformational analysis involves identifying the different stable conformers (isomers corresponding to energy minima) and determining their relative energies. Aromatic sulfonamides can exhibit conformational preferences due to the orientation of the aryl rings and the sulfonamide group. mdpi.com A thorough computational analysis of this compound would map its potential energy surface to locate various conformers and the transition states that separate them. Such a specific analysis has not been reported in the reviewed scientific literature.

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Energy Gaps)

No published data is available regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO energy gap for this compound. Such data would be valuable in understanding its electronic excitation properties and kinetic stability.

Molecular Electrostatic Potential (MESP) Surface Analysis

A Molecular Electrostatic Potential (MESP) surface analysis for this compound, which would identify the electron-rich and electron-deficient regions of the molecule and predict its sites for electrophilic and nucleophilic attack, has not been reported in the accessible literature.

Natural Bond Orbital (NBO) Analysis

There are no available Natural Bond Orbital (NBO) analysis studies for this compound. This type of analysis would provide insights into the details of the bonding, charge distribution, and intramolecular interactions within the molecule.

Global and Local Reactivity Descriptors

Fukui Functional Analysis for Local Reactivity

A Fukui functional analysis, which would pinpoint the most reactive atomic sites within this compound for nucleophilic, electrophilic, and radical attacks, has not been documented in the scientific literature.

Further theoretical and computational research is required to elucidate the electronic structure and reactivity of this compound. Such studies would provide a fundamental understanding of its chemical behavior and could guide future applications.

Simulation of Spectroscopic Data

Detailed analysis and a data table for the predicted vibrational frequencies (FT-IR and Raman spectra) of this compound are not available in the scientific literature. Such an analysis would typically involve DFT calculations (e.g., using the B3LYP functional with a basis set like 6-311++G(d,p)) to determine the harmonic vibrational frequencies, followed by potential energy distribution (PED) analysis to assign the vibrational modes.

A data table and discussion of the theoretically computed ¹H and ¹³C NMR chemical shifts for this compound could not be generated. This information would require Gauge-Independent Atomic Orbital (GIAO) calculations, typically performed using DFT, to predict the chemical shifts in various solvents. No such studies for this specific compound have been published.

Solvent Effects on Electronic and Molecular Properties

Information regarding the influence of different solvents on the electronic and molecular properties of this compound is not available. A comprehensive analysis would involve using a solvation model, such as the Polarizable Continuum Model (PCM) within TD-DFT calculations, to study how solvent polarity affects parameters like the HOMO-LUMO energy gap, dipole moment, and electronic absorption spectra (UV-Vis). Without published research, this section cannot be completed.

Chemical Reactivity and Synthetic Applications of 2 Chloro N Methoxybenzenesulfonamide and Analogues

Role as a Chlorinating Reagent in Organic Synthesis

N-chloro-N-methoxybenzenesulfonamide, sometimes referred to as CMOBSA, is a structurally simple yet highly reactive chlorinating reagent that can be prepared conveniently and economically in high yield researchgate.netthieme-connect.de. Its utility in organic synthesis is marked by its effectiveness in chlorinating a wide range of substrates under mild conditions, often demonstrating good to high yields researchgate.net. This reagent is part of a class of electrophilic N-chloro compounds that serve as valuable alternatives to traditional chlorinating agents like molecular chlorine or N-chlorosuccinimide (NCS), which can be toxic, difficult to handle, or less reactive thieme-connect.denih.govacs.org.

N-chloro-N-methoxybenzenesulfonamide is an effective reagent for the α-chlorination of carbonyl compounds possessing activated methylene (B1212753) groups. Substrates such as 1,3-diketones and β-keto esters undergo chlorination in the presence of this reagent to afford the corresponding chlorinated products in high yields researchgate.netthieme-connect.de. The reaction typically proceeds under mild conditions, for instance, at room temperature in a solvent like acetonitrile (B52724) (MeCN), often with the addition of a base such as potassium carbonate (K₂CO₃) thieme-connect.de.

The high reactivity of the reagent allows for the efficient conversion of these active methylene compounds. Research has demonstrated yields ranging from 85% to 94% for various carbonyl substrates thieme-connect.de.

Table 1: Chlorination of Activated Methylene Compounds with N-chloro-N-methoxybenzenesulfonamide thieme-connect.de

| Substrate | Product | Yield (%) |

|---|---|---|

| Ethyl 2-cyclopentanonecarboxylate | Ethyl 1-chloro-2-oxocyclopentane-1-carboxylate | 89 |

| 1,3-Cyclohexanedione | 2-Chloro-1,3-cyclohexanedione | 91 |

| Ethyl acetoacetate | Ethyl 2-chloro-3-oxobutanoate | 94 |

| tert-Butyl 2-oxocyclohexanecarboxylate | tert-Butyl 1-chloro-2-oxocyclohexane-1-carboxylate | 92 |

The reagent is also highly effective for the chlorination of electron-rich aromatic and heteroaromatic compounds. A variety of substrates, including phenols, anisoles, aromatic amines, and heteroarenes, have been successfully chlorinated using N-chloro-N-methoxybenzenesulfonamide, resulting in good to high yields of the chlorinated products researchgate.net. The introduction of a chlorine atom onto an aromatic ring is a crucial transformation in organic synthesis, as it provides a handle for further functionalization, such as in cross-coupling reactions tcichemicals.com.

Table 2: Chlorination of Aromatic and Heteroaromatic Compounds

| Substrate Class | General Outcome | Source |

|---|---|---|

| Phenols | Chlorinated phenols obtained in good to high yields. | researchgate.net |

| Anisoles | Chlorinated anisoles obtained in good to high yields. | researchgate.net |

| Aromatic Amines | Chlorinated aromatic amines obtained in good to high yields. | researchgate.net |

| Heteroarenes | Chlorinated heteroarenes obtained in good to high yields. | researchgate.net |

In the chlorination of aromatic systems, regioselectivity is a critical factor. With electrophilic chlorinating agents like N-chloro-N-methoxybenzenesulfonamide, the reaction site is generally governed by the electronic properties of the substrate. The chlorination of electron-rich aromatic compounds typically occurs at the most nucleophilic position tcichemicals.com. For substituted benzenes with electron-donating groups, such as phenols and anisoles, chlorination is expected to proceed with high regioselectivity for the ortho and para positions, which are electronically activated towards electrophilic attack researchgate.net. The specific isomer distribution can be influenced by steric factors and reaction conditions. For complex heterocyclic molecules, the regioselectivity is also high, with the reaction site often predictable by the chemical shift in nuclear magnetic resonance (NMR), indicating the most electron-rich carbon tcichemicals.com.

The mechanism of chlorine transfer from N-chloro-N-methoxybenzenesulfonamide is consistent with that of similar electrophilic N-chloro chlorinating agents thieme-connect.de. The nitrogen atom is bonded to two electron-withdrawing groups (the sulfonyl group and the methoxy (B1213986) group) and a chlorine atom. This electronic arrangement polarizes the N-Cl bond, making the chlorine atom electrophilic (Clδ+).

In the chlorination of an activated methylene compound, the reaction likely proceeds through an enol or enolate intermediate, which acts as a nucleophile. The enol attacks the electrophilic chlorine atom, leading to the formation of the α-chlorinated carbonyl compound and the N-methoxybenzenesulfonamide anion.

For aromatic systems, the mechanism is an electrophilic aromatic substitution (SEAr). The electron-rich aromatic ring attacks the electrophilic chlorine atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base then removes a proton from the carbon atom that was attacked, restoring aromaticity and yielding the chlorinated aromatic product thieme-connect.de.

Reactions Involving the Sulfonamide Moiety

The sulfonamide group is a versatile functional group that can undergo various transformations, primarily at the nitrogen atom. These reactions are crucial for synthesizing analogues and precursors of the title compound.

The nitrogen atom of a primary or secondary sulfonamide can be functionalized through alkylation or acylation. These reactions typically require the deprotonation of the sulfonamide N-H bond with a base to form a more nucleophilic sulfonamidate anion, which then reacts with an alkylating or acylating agent.

N-acylation is a common method for preparing N-acylsulfonamides, which are present in many pharmaceutically active compounds researchgate.net. The parent compound, 2-chlorobenzenesulfonamide, can be acylated to produce a range of analogues. A standard method involves reacting 2-chlorobenzenesulfonamide with a carboxylic acid (such as a substituted benzoic acid) in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) nih.govnih.govresearchgate.net. This reaction provides a direct route to various N-aroyl-2-chlorobenzenesulfonamides. Alternatively, reactions with pre-activated acylating agents like N-acylbenzotriazoles in the presence of a base such as sodium hydride (NaH) can also yield N-acylsulfonamides efficiently epa.govresearchgate.net.

N-alkylation of sulfonamides provides access to N-alkylsulfonamides. These compounds can serve as precursors for the synthesis of related chlorinating agents, such as N-alkyl-N-chlorosulfonamides beilstein-journals.org.

Table 3: Examples of N-Acylation of 2-chlorobenzenesulfonamide nih.govnih.govresearchgate.net

| Acylating Agent (Carboxylic Acid) | Product | Reagent |

|---|---|---|

| 2-chlorobenzoic acid | 2-Chloro-N-(2-chlorobenzoyl)benzenesulfonamide | POCl₃ |

| 4-methoxybenzoic acid | 2-Chloro-N-(4-methoxybenzoyl)benzenesulfonamide | POCl₃ |

| 3-methoxybenzoic acid | 2-Chloro-N-(3-methoxybenzoyl)benzenesulfonamide | POCl₃ |

Substitutions at the Sulfur Atom

The sulfur atom in 2-chloro-N-methoxybenzenesulfonamide is part of a sulfonyl group, which is susceptible to nucleophilic attack. While specific studies on the nucleophilic substitution at the sulfur atom of N-methoxy-substituted sulfonamides are not extensively documented, the reactivity can be inferred from studies on analogous arenesulfonyl chlorides. The substitution reactions at a sulfonyl sulfur are generally discussed in the context of a concerted SN2-type displacement, involving a single transition state acs.org.

The reaction proceeds through the addition of a nucleophilic reagent to the electropositive sulfur atom, followed by the departure of a leaving group to yield the substitution product nih.gov. In the case of this compound, the N-methoxyamine moiety would be the leaving group. The rate and feasibility of such reactions are influenced by the nature of the nucleophile, the solvent, and the substituents on the aromatic ring mdpi.com. For instance, ortho-alkyl groups have been observed to accelerate nucleophilic substitution at the sulfur of arylsulfonyl chlorides in acetonitrile, a counterintuitive finding given the expected steric hindrance mdpi.com. This suggests that electronic and steric factors can have complex and non-obvious effects on the reactivity of the sulfonyl group.

Table 1: Examples of Nucleophiles in Substitution Reactions at Sulfonyl Sulfur

| Nucleophile | Product Type |

| Amines | Sulfonamides |

| Alcohols/Phenols | Sulfonate Esters |

| Thiolates | Thiosulfonates |

| Halide Ions | Sulfonyl Halides |

Transformations of the Chloro Substituent

The chloro group attached to the benzene (B151609) ring of this compound is a key site for synthetic modifications, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) on aryl chlorides typically requires harsh reaction conditions or the presence of activating electron-withdrawing groups at the ortho and para positions to the leaving group. The sulfonamide group (-SO2NH-OCH3) is an electron-withdrawing group, which can facilitate nucleophilic aromatic substitution on the chlorobenzene (B131634) ring.

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex nih.gov. However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism nih.gov. The reactivity of the chloro group in 2-chlorobenzenesulfonamide derivatives can be exploited to introduce a variety of nucleophiles.

Table 2: Conditions for Nucleophilic Aromatic Substitution of Aryl Chlorides

| Nucleophile | Reagents and Conditions | Product |

| Hydroxide ion | NaOH, high temperature and pressure | Phenol (B47542) derivative |

| Alkoxide ion | NaOR, polar aprotic solvent | Aryl ether derivative |

| Amines | R2NH, heat | N-Aryl amine derivative |

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and aryl chlorides can serve as effective electrophilic partners in these transformations.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron reagent with an organohalide chemeo.com. For this compound, this reaction would enable the formation of a new carbon-carbon bond at the position of the chloro substituent. Palladium catalysts, often in combination with specific ligands, are used to facilitate this transformation in the presence of a base researchgate.netnih.gov. The reaction is tolerant of a wide range of functional groups, making it a versatile method for the synthesis of complex biaryl structures rsc.org.

Heck-Mizoroki Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene researchgate.netorganic-chemistry.org. This reaction provides a means to introduce vinyl groups at the position of the chloro substituent on the benzenesulfonamide (B165840) core nih.govyoutube.com. The reaction typically employs a palladium catalyst, a base, and often a phosphine (B1218219) ligand organic-chemistry.org.

Table 3: Common Palladium-Catalyzed Cross-Coupling Reactions for Aryl Chlorides

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)2 / P(o-tol)3, Base | Biaryl |

| Heck-Mizoroki | Alkene | Pd(OAc)2, PPh3, Base | Substituted Alkene |

| Buchwald-Hartwig Amination | Amine | Pd2(dba)3 / BINAP, Base | Aryl Amine |

Transformations of the Methoxy Substituent

Demethylation is the removal of a methyl group from a molecule wikipedia.org. In the context of N-methoxy arylsulfonamides, this would involve the cleavage of the N-O-CH3 bond to yield the corresponding N-hydroxy sulfonamide. Various methods have been developed for the demethylation of aryl methyl ethers, which can be harsh. Reagents like boron tribromide (BBr3) are effective for cleaving ether bonds chem-station.com. The application of such reagents to N-methoxy sulfonamides would need to be considered in the context of the stability of the sulfonamide linkage itself. Another classical method involves heating with strong acids like hydrogen bromide or hydrogen iodide wikipedia.org.

This section heading appears to be a slight misinterpretation of the core structure "this compound," as the methoxy group is attached to the nitrogen of the sulfonamide, not to an aromatic ring. However, if we consider an analogue where a methoxy group is present on an adjacent aryl ring, such as in "2-chloro-N-(4-methoxybenzoyl)benzenesulfonamide," then we can discuss the electrophilic aromatic substitution on that methoxy-substituted ring.

The methoxy group (-OCH3) is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions on a benzene ring libretexts.org. It increases the electron density of the ring through resonance, making it more susceptible to attack by electrophiles nih.gov. Consequently, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation would be directed to the positions ortho and para to the methoxy group. The high reactivity of anisole (methoxybenzene) derivatives often requires milder reaction conditions compared to unsubstituted benzene libretexts.org.

Table 4: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect |

| -OCH3 | Activating | Ortho, Para |

| -Cl | Deactivating | Ortho, Para |

| -SO2R | Deactivating | Meta |

Derivatization for Novel Chemical Entities and Libraries

The strategic derivatization of this compound and its analogues serves as a cornerstone for the generation of novel chemical entities and the construction of diverse molecular libraries. The inherent reactivity of the sulfonamide moiety, coupled with the influence of the ortho-chloro substituent on the benzene ring, provides a versatile platform for chemical modifications. These modifications are instrumental in the development of molecular hybrids and in conducting structure-reactivity relationship studies.

Synthesis of Molecular Hybrids

Molecular hybridization is a rational design strategy that involves covalently linking two or more pharmacophores or molecular fragments to create a new single entity with potentially enhanced or synergistic properties. Benzenesulfonamide derivatives, including analogues of this compound, have been utilized in the synthesis of such molecular hybrids.

A notable example involves the synthesis of novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives. These compounds can be considered molecular hybrids that combine a benzenesulfonamide core with various heterocyclic systems, such as imidazole, 1,2,4-triazole, and benzimidazole, connected through an imine linker mdpi.com. The synthesis is achieved by reacting N-(benzenesulfonyl)cyanamide potassium salts with appropriate mercaptoheterocycles mdpi.com.

The general synthetic approach can be outlined as follows:

Preparation of N-(benzenesulfonyl)cyanamide potassium salts : This is a key intermediate step.

Reaction with mercaptoheterocycles : The potassium salts are then reacted with heterocyclic thiols, such as 1-methyl-1H-imidazole-2-thiol, 4-methyl-4H-1,2,4-triazole-3-thiol, or 1H-benzo[d]imidazole-2-thiol mdpi.com. This reaction is typically carried out in a suitable solvent like dry toluene (B28343) or p-dioxane mdpi.com.

| Compound ID | Benzenesulfonamide Moiety | Heterocyclic Moiety | Linker |

|---|---|---|---|

| Hybrid 1 | 2-Alkythio-4-chlorobenzenesulfonamide | Imidazole | Imino |

| Hybrid 2 | 2-Alkythio-4-chlorobenzenesulfonamide | 1,2,4-Triazole | Imino |

| Hybrid 3 | 2-Alkythio-4-chlorobenzenesulfonamide | Benzimidazole | Imino |

Structure-Reactivity Relationship Studies in Non-Biological Contexts

The study of structure-reactivity relationships in non-biological contexts for this compound and its analogues often begins with a detailed analysis of their molecular and crystal structures. X-ray crystallography provides precise data on bond lengths, bond angles, dihedral angles, and intermolecular interactions, which are fundamental to understanding the chemical reactivity of these compounds.

For instance, the crystal structures of closely related compounds, such as 2-chloro-N-(4-methoxybenzoyl)benzenesulfonamide and 2-chloro-N-(3-methoxybenzoyl)benzenesulfonamide, have been elucidated. In 2-chloro-N-(4-methoxybenzoyl)benzenesulfonamide, the dihedral angle between the two aromatic rings is 82.07 (1)° nih.gov. The molecule is twisted at the sulfur atom, with the dihedral angle between the planes defined by the S—N—C=O fragment and the sulfonyl benzene ring being 82.46 (3)° nih.gov. Such conformational features, dictated by the substitution pattern, influence the molecule's reactivity by affecting the accessibility of reactive sites and the electronic communication between different parts of the molecule.

In the crystal lattice, these molecules are often linked by a network of hydrogen bonds and other non-covalent interactions. For example, molecules of 2-chloro-N-(4-methoxybenzoyl)benzenesulfonamide are linked into chains by strong N—H···O hydrogen bonds nih.gov. These chains are further cross-linked by C—H···O interactions and stabilized by π–π stacking interactions, with centroid–centroid distances of 3.577 (1) Å and 3.8016 (1) Å nih.gov. Similarly, in the crystal structure of 2-chloro-N-(3-methoxybenzoyl)benzenesulfonamide, adjacent molecules form inversion-related dimers through strong N—H···O hydrogen bonds, and these dimers are further connected by C—H···O interactions. Aromatic π–π stacking interactions with a centroid–centroid separation of 3.8574 (1) Å are also observed researchgate.net.

These intermolecular forces can influence the reactivity of the compounds in the solid state and can provide insights into their solubility and dissolution properties in various solvent systems. The conformation between the N—H bond and the ortho-chloro group in the sulfonyl-bound benzene ring is another important structural feature. In 2-chloro-N-(3-methoxybenzoyl)benzenesulfonamide, this conformation is syn researchgate.net.

| Compound | Dihedral Angle Between Aromatic Rings (°) | Key Intermolecular Interactions | Reference |

|---|---|---|---|

| 2-chloro-N-(4-methoxybenzoyl)benzenesulfonamide | 82.07 (1) | N—H···O, C—H···O, π–π stacking | nih.gov |

| 2-chloro-N-(3-methoxybenzoyl)benzenesulfonamide | 87.40 (1) | N—H···O, C—H···O, π–π stacking | researchgate.net |

Use as a Building Block in Complex Molecule Synthesis

The concept of using well-defined chemical building blocks for the streamlined synthesis of complex molecules is a powerful strategy in modern organic chemistry. While direct and extensive examples of this compound as a building block in the total synthesis of natural products are not widely documented, its structural motifs suggest its potential utility in such endeavors, particularly in the context of multicomponent reactions (MCRs).

MCRs are one-pot reactions where three or more reactants combine to form a product that incorporates substantial portions of all the reactants. This approach offers high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. The functional groups present in this compound and its analogues—the reactive N-H of the sulfonamide, the potential for nucleophilic substitution of the chloro group under certain conditions, and the aromatic ring which can undergo electrophilic substitution—make it a plausible candidate for inclusion in MCRs.

For example, the sulfonamide nitrogen, after deprotonation, could act as a nucleophile in reactions like the Ugi or Passerini multicomponent reactions. These reactions are powerful tools for the synthesis of peptide-like structures and other complex acyclic and heterocyclic systems. The presence of the methoxy group on the nitrogen atom in this compound introduces a unique electronic and steric environment compared to a simple N-H sulfonamide, which could be exploited to modulate reactivity and selectivity in such synthetic sequences.

The general applicability of benzenesulfonamides in the synthesis of more complex structures is evident in the preparation of compounds like p-[5-chloro-2-methoxybenzamidoethyl]-benzene sulfonamide, which involves chlorosulfonation and aminolysis steps google.com. Although this example does not involve an MCR, it demonstrates the role of the sulfonamide moiety as a key functional handle for further elaboration.

The potential of this compound as a building block lies in its ability to introduce a substituted aromatic ring and a sulfonamide linkage into a larger molecule in a single step. This could be particularly valuable in the synthesis of libraries of compounds for screening purposes, where the benzenesulfonamide core is a common feature in many biologically active molecules. The development of novel MCRs or the adaptation of existing ones to incorporate this building block could open up new avenues for the efficient synthesis of complex and potentially useful molecules.

Advanced Topics and Future Research Directions

Development of Green Chemistry Approaches for Synthesis

The traditional synthesis of sulfonamides often involves reagents and solvents that are not environmentally benign. Future research is poised to focus on developing greener synthetic routes for 2-chloro-N-methoxybenzenesulfonamide, aligning with the principles of sustainable chemistry. Key areas of investigation would include:

Solvent-Free or Aqueous Synthesis: Moving away from volatile organic compounds (VOCs), research could explore solid-state reactions or synthesis in aqueous media. This approach would significantly reduce the environmental footprint of the production process.

Catalytic Methods: The development of novel catalysts could enable more efficient and selective synthesis, minimizing waste and energy consumption. This includes exploring biocatalysis or the use of heterogeneous catalysts that can be easily recovered and reused.

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are a cornerstone of green chemistry. Future synthetic designs for this compound should aim for higher atom economy, thereby reducing the generation of byproducts.

Exploration of Catalytic Applications (beyond its role as a reagent)

While benzenesulfonamides are typically used as reagents or building blocks, there is an emerging interest in their potential catalytic activities. For this compound, future research could explore its application as a catalyst in various organic transformations. One promising area is photocatalysis, where the sulfonamide moiety could be leveraged for its electron-withdrawing properties to facilitate light-induced reactions. The photocatalytic late-stage functionalization of sulfonamides via sulfonyl radical intermediates is a testament to the potential in this domain. acs.org

Solid-State Chemistry and Crystal Engineering for Tailored Materials

The solid-state architecture of a molecule dictates its physical properties. The study of the crystal structure of this compound and its derivatives is crucial for the development of new materials with tailored properties. Research in this area would involve:

Polymorphism Screening: Identifying and characterizing different crystalline forms (polymorphs) of the compound can lead to the discovery of forms with improved stability, solubility, or other desirable physical characteristics.

Co-crystal Formation: By co-crystallizing this compound with other molecules, it may be possible to create novel materials with unique properties, such as enhanced solubility or altered melting points.

Structural Analysis: Detailed analysis of the crystal packing, hydrogen bonding, and other intermolecular interactions provides insights into the structure-property relationships. For instance, studies on related compounds like 2-chloro-N-(3-methoxybenzoyl)benzenesulfonamide have revealed the presence of inversion-related dimers through strong N—H⋯O hydrogen bonds, forming distinct loop structures. Aromatic π–π stacking interactions also play a significant role in the crystal packing. nih.govresearchgate.net

Below is a table summarizing the crystallographic data for a related compound, 2-chloro-N-(3-methoxybenzoyl)benzenesulfonamide.

| Crystal Data and Structure Refinement for 2-chloro-N-(3-methoxybenzoyl)benzenesulfonamide | |

| Empirical formula | C14H12ClNO4S |

| Formula weight | 325.76 |

| Crystal system | Triclinic |

| Space group | P-1 |

| Unit cell dimensions | a = 7.5731 (5) Å, b = 10.1861 (5) Å, c = 10.3636 (6) Å |

| α = 94.945 (4)°, β = 96.581 (5)°, γ = 110.974 (5)° | |

| Volume | 734.56 (7) ų |

| Z | 2 |

| Density (calculated) | 1.473 Mg/m³ |

Investigation of Supramolecular Assembly in Non-Biological Systems

The principles of supramolecular chemistry, which involve the study of non-covalent interactions, can be applied to this compound to create complex, functional assemblies. Future research in this area could focus on:

Self-Assembly: Investigating the self-assembly of the molecule in different solvents and conditions to form well-defined nanostructures.

Host-Guest Chemistry: Exploring the potential of the compound to act as a host for small molecules or ions, which could have applications in sensing or separation technologies.

Functional Gels and Liquid Crystals: The design of derivatives that can form soft materials like gels or liquid crystals through controlled supramolecular assembly.

Theoretical Design of Novel Derivatives with Enhanced Reactivity or Specificity

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties. For this compound, theoretical studies can guide the synthesis of novel derivatives with enhanced reactivity or specificity for various applications. This could involve:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to predict the electronic structure, reactivity, and spectroscopic properties of new derivatives.

Molecular Docking: For applications in medicinal chemistry, molecular docking studies can predict the binding affinity and mode of interaction of designed derivatives with biological targets, such as enzymes. nih.govresearchgate.netnih.govrsc.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of a series of derivatives with their observed activity, thereby enabling the prediction of the activity of new, unsynthesized compounds.

Application in Analytical Chemistry (e.g., as a derivatization agent)

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is easier to detect or separate. The functional groups present in this compound make it a potential candidate for use as a derivatization agent in chromatographic methods like HPLC and GC. Future research could explore its utility in:

Improving Detection: Reacting the compound with analytes that lack a chromophore or fluorophore to introduce a detectable tag.

Enhancing Separation: Modifying the polarity and volatility of analytes to improve their chromatographic behavior.

Chiral Separations: The synthesis of chiral derivatives of this compound could lead to new reagents for the separation of enantiomers.

Q & A

Q. What are the common synthetic routes for preparing 2-chloro-N-methoxybenzenesulfonamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically starts with a sulfonyl chloride intermediate (e.g., 2-chlorobenzenesulfonyl chloride). The sulfonamide group is introduced via nucleophilic substitution with methoxyamine under basic conditions (e.g., using NaHCO₃ or Et₃N in anhydrous DCM). Temperature control (0–25°C) and stoichiometric ratios are critical to minimize side reactions like hydrolysis of the sulfonyl chloride. Post-synthesis, purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%). Reaction optimization studies suggest that excess amine (1.2–1.5 eq.) and inert atmospheres improve yields to ~70–85% .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include the methoxy singlet (~δ 3.8–4.0 ppm) and aromatic protons (δ 7.2–8.1 ppm, split due to chlorine’s deshielding effect).

- ¹³C NMR : The sulfonamide sulfur’s electronegativity shifts adjacent carbons (e.g., C-SO₂ at ~125–135 ppm).

- IR : Strong S=O stretches at ~1150–1350 cm⁻¹ and N-H stretches (if present) at ~3300 cm⁻¹.

- Mass Spectrometry : Molecular ion [M+H]⁺ matches the molecular formula (C₇H₇ClNO₃S, exact mass 220.5 g/mol). Cross-referencing with computational predictions (e.g., PubChem data) validates assignments .

Q. What are the key reactivity patterns of this compound in substitution and coupling reactions?

- Methodological Answer : The chlorine atom at the 2-position undergoes nucleophilic aromatic substitution (e.g., with amines or alkoxides) under catalytic Cu(I) conditions. The methoxy group stabilizes intermediates via resonance, directing substitution to the para position. For Suzuki-Miyaura coupling, Pd(PPh₃)₄ and aryl boronic acids at 80–100°C in THF/H₂O yield biaryl derivatives. Reaction monitoring via TLC or HPLC ensures controlled progress .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (SHELX suite) determines bond lengths, angles, and torsional conformations. For example, the dihedral angle between the sulfonamide and benzene rings in analogs like N-(5-chloro-2-methoxyphenyl)benzenesulfonamide is ~85°, indicating non-planarity. WinGX/ORTEP visualizes anisotropic displacement parameters, while hydrogen-bonding networks (e.g., N-H···O=S) stabilize the crystal lattice. Data collection at low temperature (100 K) reduces thermal motion artifacts .

Q. What strategies are effective in analyzing the antitumor mechanisms of this compound analogs?

- Methodological Answer : Cell-based assays (e.g., COMPARE analysis with 39 cancer cell lines) identify growth inhibition patterns. Flow cytometry reveals cell cycle effects (e.g., G1/S arrest). Gene expression profiling (microarray/RNA-seq) links structural features to pathways like tubulin polymerization inhibition (cf. E7010) or S-phase depletion (cf. E7070). Dose-response curves (IC₅₀) and structure-activity relationship (SAR) studies optimize the pharmacophore, e.g., substituting chlorine with bulkier groups enhances potency .

Q. How do computational methods (DFT, MD) predict the interaction of this compound with biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions. Molecular docking (AutoDock Vina) screens against enzymes like carbonic anhydrase IX, showing sulfonamide-Zn²+ coordination. Molecular dynamics (MD) simulations (AMBER/CHARMM) assess binding stability over 100 ns, with RMSD/RMSF metrics. Free energy perturbation (FEP) quantifies substituent effects on binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.